molecular formula C11H19NO3 B8269418 (2R)-2-Acetamidonon-8-enoic acid

(2R)-2-Acetamidonon-8-enoic acid

Cat. No.: B8269418
M. Wt: 213.27 g/mol
InChI Key: ZVOCMVHWFJWMEB-SNVBAGLBSA-N
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Description

®-2-Acetamidonon-8-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to a non-8-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamidonon-8-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as non-8-enoic acid and acetamide.

    Formation of Intermediate: The non-8-enoic acid is first converted into its corresponding ester through esterification.

    Acetamidation: The ester is then reacted with acetamide under specific conditions to form the acetamido derivative.

    Hydrolysis: The final step involves the hydrolysis of the ester to yield ®-2-Acetamidonon-8-enoic acid.

Industrial Production Methods: In industrial settings, the production of ®-2-Acetamidonon-8-enoic acid may involve large-scale esterification and acetamidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: ®-2-Acetamidonon-8-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond in the non-8-enoic acid backbone to a single bond.

    Substitution: The acetamido group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated amino acids.

    Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

®-2-Acetamidonon-8-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Acetamidonon-8-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism.

    Pathways: It can be incorporated into metabolic pathways, influencing the synthesis and degradation of other biomolecules.

Comparison with Similar Compounds

    (S)-2-Acetamidonon-8-enoic acid: The enantiomer of ®-2-Acetamidonon-8-enoic acid.

    2-Acetamidohexanoic acid: A structurally similar compound with a shorter carbon chain.

    2-Acetamidooctanoic acid: Another similar compound with a different carbon chain length.

Uniqueness: ®-2-Acetamidonon-8-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in the non-8-enoic acid backbone, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-acetamidonon-8-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h3,10H,1,4-8H2,2H3,(H,12,13)(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOCMVHWFJWMEB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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